molecular formula C17H21N3O2 B2418377 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 946335-69-9

2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2418377
CAS No.: 946335-69-9
M. Wt: 299.374
InChI Key: RAPDEZFXQQQYGT-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a chemical compound designed for research applications, particularly in the fields of medicinal chemistry and drug discovery. Its structure is based on the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, a heterocyclic framework recognized for its diverse biological potential. Scientific literature indicates that this core structure is of significant interest in early-stage research, especially in oncology. For instance, computational studies have identified a closely related pyrido[1,2-a]pyrimidin-4-one derivative as a potential VEGFR-2 inhibitor, suggesting a possible mechanism of action for related compounds through the disruption of angiogenic signaling pathways critical for cancer progression . Furthermore, structural analogs based on the 4-oxo-4H-pyrido[1,2-a]pyrimidine system have demonstrated potent biological activity in pharmacological models. One study on a thieno-fused analog reported superior oral antiallergy activity in experimental models, outperforming established compounds like disodium cromoglycate . This highlights the broader potential of this chemotype in immunology and inflammation research. Researchers may find this compound valuable for investigating new therapeutic targets, structure-activity relationships (SAR), and signaling pathways involved in proliferative and immune disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPDEZFXQQQYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Reagents

The synthesis follows a two-step protocol involving pyrido[1,2-a]pyrimidine-3-carboxylic acid as the precursor (Figure 1):

  • Activation of the carboxylic acid : Treatment with $$ \text{N,N'-dicyclohexylcarbodiimide (DCC)} $$ and $$ \text{4-dimethylaminopyridine (DMAP)} $$ in anhydrous dichloromethane generates an active ester intermediate.
  • Amide coupling : Reaction with cyclohexylamine yields the target acetamide.

Reaction conditions :

  • Solvent: Dichloromethane (DCM), 0°C to room temperature.
  • Stoichiometry: 1:1.2 molar ratio of acid to amine.
  • Catalyst: DMAP (10 mol%).

Yield and Purity Optimization

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
  • Purity : >95% (HPLC, C18 column, acetonitrile/water 65:35).

Alternative Methodologies and Comparative Analysis

Knoevenagel Condensation-Based Approaches

A modified route inspired by pyrido[2,3-d]pyrimidine syntheses involves:

  • Aldehyde intermediate preparation : Oxidation of pyrido[1,2-a]pyrimidin-3-yl methanol with MnO$$_2$$.
  • Cyclocondensation : Reaction with cyanoacetic acid derivatives in the presence of benzylamine.

Key differences :

  • Higher functional group tolerance but lower yield (55–60%).
  • Requires additional oxidation steps.

Palladium-Catalyzed Cross-Coupling

Intramolecular Heck reactions using Pd(OAc)$$_2$$ and BINAP ligand enable spirocyclic intermediates, though applicability to the target compound remains untested.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.52 (d, $$ J = 6.8 $$ Hz, 1H, pyrido-H), 7.89 (s, 1H, NH), 2.98 (m, 1H, cyclohexyl), 2.43 (s, 3H, CH$$3$$), 1.82–1.25 (m, 10H, cyclohexyl).
  • $$^{13}$$C NMR : δ 171.2 (C=O), 162.4 (pyrimidinone C=O), 44.8 (cyclohexyl CH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ = 300.1701 (calc. 300.1709).

Comparative Evaluation of Related Pyridopyrimidine Derivatives

Compound Name Molecular Formula Biological Activity Synthetic Yield Reference
N-(5-Chloro-2-methylphenyl)-7-methyl-4-oxo derivative $$ \text{C}{17}\text{H}{14}\text{ClN}{3}\text{O}{2} $$ Kinase inhibition, anti-inflammatory 65%
6-Methyl-4-oxo-N-cyclohexyl analog $$ \text{C}{16}\text{H}{19}\text{N}{3}\text{O}{2} $$ Not reported 58%

Mechanistic Insights into Amide Bond Formation

The DCC/DMAP-mediated coupling proceeds via:

  • Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
  • Nucleophilic attack : Cyclohexylamine displaces the DCC moiety, facilitated by DMAP’s base catalysis.
  • Byproduct removal : $$ \text{N,N'-dicyclohexylurea} $$ precipitates, simplifying purification.

Industrial-Scale Considerations and Challenges

  • Cost efficiency : DCC ($320/mol) vs. EDC ($280/mol) trade-offs in large batches.
  • Solvent recovery : Dichloromethane’s low boiling point (40°C) enables distillation reuse.
  • Waste management : MnO$$_2$$ filtration and urea byproduct disposal require stringent protocols.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Biological Activity

The compound 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a pyrido-pyrimidine derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of 283.35 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H19N3O2C_{16}H_{19}N_{3}O_{2}
Molecular Weight283.35 g/mol
SolubilitySoluble in DMSO, slightly soluble in water

Antimicrobial Activity

Research has indicated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. A study focused on the synthesis of various pyrido-pyrimidine derivatives demonstrated that certain compounds showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: In one experiment, the synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC) values. The results showed that some derivatives had MIC values as low as 125 µg/mL against E. coli, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of pyrido-pyrimidine derivatives has also been explored. A study evaluated the effects of these compounds on various cancer cell lines, including those derived from vulvar epidermal carcinoma (A431). The results indicated that some derivatives significantly inhibited cell proliferation and migration .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
2-cyclohexyl-N-{...}A43115
Other Pyrido-PyrimidinesVariousVaries

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups and the overall molecular structure significantly influence their efficacy.

Key Findings:

  • Substituents Matter: Modifications at the nitrogen or carbon positions can enhance or diminish biological activity.
  • Hydrophobic Interactions: The cyclohexyl group contributes to hydrophobic interactions, potentially increasing membrane permeability and bioavailability.

Q & A

Q. Methodological Approaches :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling reactions (yield increases from 65% to 88%) .
  • Temperature Control : Maintaining 60–80°C during acetylation minimizes side products .
    Table 1 : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
SolventToluene/Ethanol+15%
Catalyst Loading5 mol% Pd+23%
Reaction Time6–8 hours+10%

Advanced: How do structural modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Pyrimidine Core Substitutions : A 7-chloro derivative () shows 3-fold higher antimicrobial activity (MIC = 2.5 µM) compared to the parent compound.
  • Acetamide Modifications : Larger substituents (e.g., naphthalen-2-yloxy in ) enhance COX-2 inhibition (IC50_{50} = 0.8 µM vs. 5.2 µM for methyl) .
    Table 2 : Substituent Effects on Bioactivity
SubstituentTarget ActivityIC50_{50}/MIC
7-ClAntimicrobial2.5 µM
Naphthalen-2-yloxyCOX-2 Inhibition0.8 µM
CyclohexylAnticancer (HeLa)12.4 µM

Advanced: What computational methods predict binding interactions?

  • Molecular Docking : AutoDock Vina models interactions with HIV-1 integrase (binding energy = -9.2 kcal/mol) .
  • Density Functional Theory (DFT) : Calculates charge distribution to explain nucleophilic attack sites on the pyrimidine ring .
  • MD Simulations : Reveal stability of the Mg2+^{2+} chelation complex (RMSD < 0.2 Å over 50 ns) .

Advanced: How to resolve contradictions in biological assay data?

Case Example : Discrepancies in IC50_{50} values for anticancer activity may arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
  • Compound Stability : Hydrolysis of the acetamide group under acidic conditions (pH <5) .
    Resolution : Replicate assays under standardized conditions (e.g., 10% FBS, pH 7.4) and validate purity via HPLC .

Basic: What analytical techniques confirm purity and composition?

  • HPLC : Retention time consistency (e.g., 8.2 min on C18 column) .
  • Elemental Analysis : Matches calculated C, H, N values (e.g., C: 45.29% vs. 45.36% in ) .
  • TLC Monitoring : Rf_f = 0.6 in ethyl acetate/hexane (1:1) .

Advanced: What are the proposed enzyme inhibition mechanisms?

  • Metal Chelation : The 4-oxo group and pyridine nitrogen bind Mg2+^{2+} in HIV-1 integrase, disrupting catalytic activity .
  • Active Site Blockade : The cyclohexyl group sterically hinders substrate access to COX-2 . Kinetic studies show mixed inhibition (Ki_i = 1.2 µM) .

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